molecular formula C14H15N3O4 B2389164 methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 925634-49-7

methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2389164
CAS No.: 925634-49-7
M. Wt: 289.291
InChI Key: RINMAGDRXPTEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 2-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products Formed

Scientific Research Applications

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro group, which can interact with biological targets.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with enzymes and other proteins, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Methyl 2-[(3,5-dimethyl-4-chloro-1H-pyrazol-1-yl)methyl]benzoate:

Uniqueness

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of both the nitro group and the ester functionality, which allows for a wide range of chemical modifications and potential biological activities. Its structural features make it a versatile compound for various scientific research applications .

Properties

IUPAC Name

methyl 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-6-4-5-7-12(11)14(18)21-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINMAGDRXPTEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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